3-(2,2-Dimethylpropyl)azetidine
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Overview
Description
3-(2,2-Dimethylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is characterized by its azetidine ring, which is substituted with a 2,2-dimethylpropyl group at the third position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles.
Synthetic Routes and Reaction Conditions:
Aza Paternò–Büchi Reaction: One of the efficient methods to synthesize azetidines involves the [2 + 2] photocycloaddition reaction between an imine and an alkene. This reaction is known for its high regio- and stereoselectivity.
Alkylation of Primary Amines: Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Industrial Production Methods:
- Industrial production methods for azetidines often involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to ensure efficient production.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of corresponding N-oxides.
Reduction: Reduction of azetidines can yield amines or other reduced nitrogen-containing compounds.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the ring strain facilitates the opening of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines.
Chemistry:
- Azetidines are used as building blocks in the synthesis of complex organic molecules due to their unique reactivity and ring strain .
Biology:
- In biological research, azetidines are explored for their potential as enzyme inhibitors and bioactive molecules.
Medicine:
- Azetidines have shown promise in medicinal chemistry, particularly in the development of pharmaceuticals with improved pharmacokinetic properties .
Industry:
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropyl)azetidine involves its interaction with molecular targets through its strained ring system. The ring strain facilitates the opening of the azetidine ring, allowing it to react with various biological molecules. This reactivity can be harnessed in enzyme inhibition, where the compound binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing rings that are more stable and less reactive compared to azetidines.
Uniqueness:
- The unique aspect of 3-(2,2-Dimethylpropyl)azetidine lies in its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C8H17N |
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Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)azetidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)4-7-5-9-6-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
VNVOYYSIUYHZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CNC1 |
Origin of Product |
United States |
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